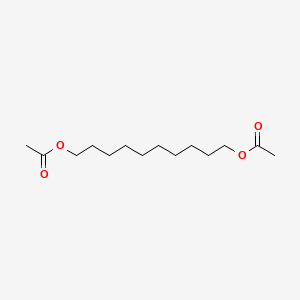

1,10-Diacetoxydecane

Descripción general

Descripción

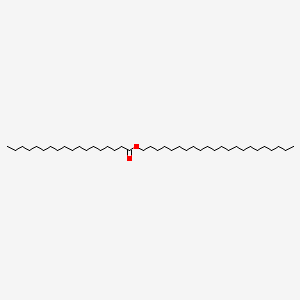

1,10-Diacetoxydecane, also known as Decamethylene Diacetate or 1,10-Decanediol Diacetate, is a chemical compound with the molecular formula C14H26O4 . It has a molecular weight of 258.36 g/mol . It is a solid substance at 20°C .

Synthesis Analysis

The synthesis of this compound involves multiple steps. One method involves the use of 1,10-Decanediol and acetic acid . The reaction conditions vary, but some methods involve the use of catalysts such as palladium on activated charcoal and hydrogen . The yield of the reaction can vary, but some methods report yields of up to 93% .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The exact structure can be determined using various analytical techniques.

Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 258.36 g/mol . Its density is reported to be 0.969g/cm3 . The boiling point is 300.9°C at 760mmHg .

Aplicaciones Científicas De Investigación

Chemical Ionization Mass Spectrometry

- 1,10-Diacetoxydecane exhibits unique behavior in chemical ionization mass spectrometry. Its interaction with other molecules, particularly in the context of methane chemical ionization mass spectra, is distinct compared to monofunctional analogs. This difference in reactivity is attributed to bifunctional interactions, providing insights into the steric requirements and proton affinities involved in such processes (Weinkam & Gal, 1976).

1,2-Diacetals in Natural Product Assembly

- While not directly about this compound, research on 1,2-diacetals, a related chemical structure, reveals their versatility in natural product synthesis. These compounds, including this compound, could play a role in selective protection, enantiotopic recognition, and as building blocks in organic synthesis, particularly in oligosaccharide synthesis (Ley & Polara, 2007).

Biochemical Analysis and Disease Research

- In the context of biochemical research, compounds like this compound are important for understanding the mechanisms of certain diseases. For instance, research into syndecan-1 regulation by micro-ribonucleic acids in endometriosis highlights the complexity of biochemical pathways, where such compounds could be of analytical relevance (Schneider et al., 2013).

Nanocrystal Fabrication in Drug Delivery

- The development of nanocrystals for drug delivery, such as those of 10-Hydroxycamptothecin, underscores the potential use of this compound in creating stable, effective drug delivery systems. Its stability and reactive properties could be crucial in enhancing drug solubility and bioavailability (Yang et al., 2016).

Electrochemical Sensing and Analysis

- The use of compounds like this compound in fabricating composite materials for electrochemical sensing underscores its potential in analytical chemistry. Such composites can be used for detecting environmental contaminants, highlighting the compound's utility in environmental monitoring and analysis (Xiong et al., 2015).

Endophytic Fungal Research

- Research involving endophytic fungi producing compounds like 10-Hydroxycamptothecin illustrates the broader scope of this compound’s role in biological systems. Understanding the production and role of similar compounds in various organisms can lead to advancements in pharmaceuticals and agricultural sciences (Shweta et al., 2010).

Radiometalated Oligonucleotides Synthesis

- The synthesis of radiometalated oligonucleotides using chelators like DOTA and NOTA, which share structural similarities with this compound, suggests potential applications in medical imaging and targeted drug delivery. This aligns with the broader trend of using complex organic molecules in advanced biomedical applications (Kiviniemi et al., 2012).

Biocatalysis and Biotechnology

- In the field of biocatalysis and biotechnology, the role of similar long-chain compounds in metabolic engineering and biotransformation processes is significant. These studies provide insights into the potential of this compound in optimizing industrial bioprocesses (Klatte & Wendisch, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

10-acetyloxydecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-13(15)17-11-9-7-5-3-4-6-8-10-12-18-14(2)16/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOLZWLFORPIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885334 | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-61-6 | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

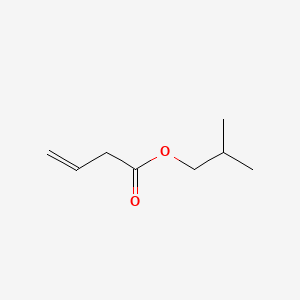

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 1,10-diacetoxydecane shows reduced acetic acid elimination compared to 1-acetoxydecane during chemical ionization mass spectrometry. What is the significance of this finding?

A1: The reduced elimination of acetic acid from this compound, compared to its monofunctional analog 1-acetoxydecane, suggests that the two acetoxy groups in this compound interact with each other during the ionization process []. This "bifunctional interaction" alters the fragmentation pathway, leading to a different mass spectrometry profile. This highlights the importance of considering interfunctional interactions when interpreting mass spectrometry data, especially for molecules with multiple functional groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.